Succinic acid, 2-(m-(1,3,5-hexatrienyl)phenyl)hydrazide
Description
Succinic acid, 2-(m-(1,3,5-hexatrienyl)phenyl)hydrazide (CAS: 25375-16-0) is a hydrazide derivative featuring a succinic acid backbone conjugated with a meta-substituted phenyl group bearing a 1,3,5-hexatrienyl chain . Its molecular formula is C₁₆H₁₈N₂O₃, and its structure includes a hydrazide linkage (-NH-NH₂) and a conjugated hexatrienyl system (Figure 1). This compound is notable for its extended π-conjugation, which may enhance electronic properties and biological interactions compared to simpler hydrazides.
Properties
CAS No. |
25375-16-0 |
|---|---|
Molecular Formula |
C16H18N2O3 |
Molecular Weight |
286.33 g/mol |
IUPAC Name |
2-(1,3-dihydroxypropan-2-yl)-6-[(1E,3E)-hexa-1,3,5-trienyl]-N-iminobenzamide |
InChI |
InChI=1S/C16H18N2O3/c1-2-3-4-5-7-12-8-6-9-14(13(10-19)11-20)15(12)16(21)18-17/h2-9,13,17,19-20H,1,10-11H2/b4-3+,7-5+,18-17? |
InChI Key |
HYIIDAABDYGOAY-PORXBIHVSA-N |
Isomeric SMILES |
C=C/C=C/C=C/C1=C(C(=CC=C1)C(CO)CO)C(=O)N=N |
Canonical SMILES |
C=CC=CC=CC1=C(C(=CC=C1)C(CO)CO)C(=O)N=N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Hydrazides
Hydrazides are versatile intermediates in organic synthesis and pharmacology. Below, the target compound is compared to analogous hydrazides based on structural features, synthesis, and applications.
Structural Comparison
Key Observations :
Key Observations :
- The target compound likely requires advanced synthetic steps (e.g., Sonogashira coupling or Heck reaction) to introduce the hexatrienyl group, contrasting with simpler hydrazides formed via direct hydrazine reactions .
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